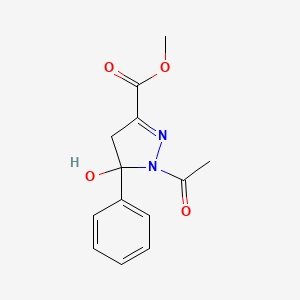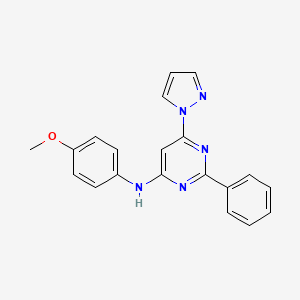
methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (MAHPD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate exerts its effects through various mechanisms, including inhibition of pro-inflammatory cytokines, suppression of nuclear factor-kappa B (NF-κB) activation, and induction of apoptosis in cancer cells. It also acts as a free radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. It has also been shown to inhibit the growth of cancer cells and induce cell death through apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has several advantages for lab experiments, including its low toxicity and high stability. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. These include investigating its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as its potential use as a therapeutic agent for other diseases, including diabetes and cardiovascular disease. Additionally, further research is needed to optimize its drug delivery properties and improve its solubility in water.
In conclusion, methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with significant potential for various scientific research applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanisms of action and potential applications in various fields.
Méthodes De Synthèse
Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can be synthesized through a multistep process involving the reaction of acetylacetone with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate and phenylhydrazine. The final step involves the reaction of the product with methyl chloroformate to obtain methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.
Applications De Recherche Scientifique
Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
methyl 1-acetyl-5-hydroxy-5-phenyl-4H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)15-13(18,10-6-4-3-5-7-10)8-11(14-15)12(17)19-2/h3-7,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPZTMYQHKPRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C(=O)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-acetyl-5-hydroxy-5-phenyl-4H-pyrazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B4941553.png)
![2-(4-fluorophenyl)-5-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4941561.png)
![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4941570.png)
![1-[3-(benzyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4941577.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4941581.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4941587.png)
![ethyl {2-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B4941590.png)

![{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B4941604.png)
![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(3-methoxypropanoyl)piperidine](/img/structure/B4941609.png)
![11-(4-methylphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4941625.png)

![2-ethyl-7-(2-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4941655.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4941656.png)